molecular formula C9H11N3 B1642949 2-Isopropyl-3H-imidazo[4,5-b]pyridine CAS No. 21714-53-4

2-Isopropyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B1642949
CAS No.: 21714-53-4
M. Wt: 161.2 g/mol
InChI Key: WUKJJZNDQTZOFB-UHFFFAOYSA-N
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Description

Significance of the Imidazo[4,5-b]pyridine Scaffold in Heterocyclic Chemistry

The imidazo[4,5-b]pyridine ring system, a fusion of imidazole (B134444) and pyridine (B92270) rings, is a noteworthy scaffold in heterocyclic chemistry. researchgate.net Its structure is analogous to purines, such as adenine (B156593) and guanine, which are fundamental components of nucleic acids. researchgate.net This structural similarity to naturally occurring and biologically essential molecules makes the imidazo[4,5-b]pyridine core a privileged building block in the design and synthesis of novel compounds. nih.gov

The versatility of this scaffold is a key aspect of its significance. The pyridine and imidazole rings offer multiple sites for functionalization, allowing chemists to systematically modify the structure to fine-tune its physicochemical and biological properties. nih.gov Common synthetic strategies for constructing the imidazo[4,5-b]pyridine core often involve the condensation of 2,3-diaminopyridine (B105623) with various carbonyl compounds, such as aldehydes or carboxylic acids. nih.govnih.gov This straightforward approach enables the introduction of a wide array of substituents at the 2-position of the imidazo[4,5-b]pyridine ring system. More advanced methods, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyayura coupling, have been employed to create more complex derivatives with high yields and regioselectivity. nih.govmdpi.com

Overview of Biological Relevance within Chemical Biology

The structural resemblance of imidazo[4,5-b]pyridine derivatives to endogenous purines has spurred extensive investigation into their biological activities. uctm.edu This has led to the discovery of a broad spectrum of pharmacological properties, establishing this scaffold as a significant player in medicinal chemistry and chemical biology. uctm.edu

Derivatives of imidazo[4,a5-b]pyridine have been reported to exhibit a range of biological effects, including:

Anticancer Activity: Many imidazo[4,5-b]pyridine derivatives have been evaluated for their potential as anticancer agents, with some showing promising cytotoxic activity against various cancer cell lines.

Antimicrobial Properties: The scaffold is a common motif in compounds displaying antibacterial and antifungal activities. nih.gov

Antiviral Effects: Research has also explored the potential of these compounds in combating viral infections.

Enzyme Inhibition: The structural characteristics of imidazo[4,5-b]pyridines make them suitable candidates for designing enzyme inhibitors, such as kinase inhibitors, which are crucial in cell signaling pathways. uctm.edu

The ability to influence numerous cellular pathways makes imidazo[4,5-b]pyridines a valuable tool for probing biological processes and for the development of potential therapeutic agents. mdpi.com

Specific Focus: 2-Isopropyl-3H-imidazo[4,5-b]pyridine as a Research Subject

While the broader class of imidazo[4,5-b]pyridine derivatives is well-documented, specific research on this compound is less prevalent in publicly available literature. However, based on established synthetic protocols for 2-substituted imidazo[4,5-b]pyridines, the synthesis of this specific compound can be inferred.

A common and direct method for the synthesis of 2-alkyl-substituted imidazo[4,5-b]pyridines is the condensation reaction between 2,3-diaminopyridine and an appropriate aldehyde. nih.gov For the synthesis of this compound, this would involve the reaction of 2,3-diaminopyridine with isobutyraldehyde (B47883). The reaction is typically carried out in a suitable solvent, and various reagents can be used to promote the cyclization and subsequent aromatization to form the final product.

Due to the limited specific research on this compound, detailed experimental data on its properties and research findings are not widely reported. The following tables provide an overview of the general properties of the imidazo[4,5-b]pyridine scaffold and the anticipated, yet largely unreported, specifics for the 2-isopropyl derivative.

Table 1: General Properties of Imidazo[4,5-b]pyridine Derivatives

PropertyDescription
Scaffold Fused imidazole and pyridine rings
Analogy Purine isostere
Key Synthetic Precursor 2,3-Diaminopyridine
Common Biological Activities Anticancer, antimicrobial, antiviral, kinase inhibition

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C9H11N3Calculated
Molecular Weight 161.21 g/mol Calculated
Melting Point Not Reported-
Boiling Point Not Reported-
Solubility Not Reported-
LogP (Predicted) Not Reported-

Interactive Data Table: Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR Signals corresponding to the isopropyl group (a doublet and a septet) and aromatic protons of the pyridine ring.
¹³C NMR Resonances for the isopropyl carbons and the carbons of the fused heterocyclic rings.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-yl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6(2)8-11-7-4-3-5-10-9(7)12-8/h3-6H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKJJZNDQTZOFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(N1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90944328
Record name 2-(Propan-2-yl)-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21714-53-4
Record name 2-(Propan-2-yl)-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of 2 Isopropyl 3h Imidazo 4,5 B Pyridine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For derivatives of imidazo[4,5-b]pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the specific substitution pattern and molecular framework.

The ¹H NMR spectrum of a 2-isopropyl substituted imidazo[4,5-b]pyridine would exhibit characteristic signals for both the heterocyclic core and the alkyl substituent. The aromatic region typically displays signals for the three protons on the pyridine (B92270) ring. Their chemical shifts and coupling patterns are sensitive to the electronic environment and substitution. For instance, in related 6-bromo-imidazo[4,5-b]pyridine derivatives, the pyridine protons appear as doublets in the range of 8.1-8.4 ppm. uctm.edu The NH proton of the imidazole (B134444) ring is often observed as a broad singlet at a lower field, typically above 10 ppm, although its visibility can be affected by the solvent and concentration. researchgate.net

The isopropyl group gives rise to two distinct signals: a septet (or multiplet) for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The methine proton would be expected to resonate further downfield than the methyl protons due to its proximity to the electron-withdrawing heterocyclic system.

Table 1: Representative ¹H NMR Data for Analogs of 2-Isopropyl-3H-imidazo[4,5-b]pyridine Data is based on structurally similar compounds found in the literature. uctm.eduresearchgate.net

ProtonExpected Chemical Shift (δ, ppm)MultiplicityTypical Coupling Constant (J, Hz)
Pyridine-H~7.0 - 8.5d, t, or m~2 - 9
Imidazole-NH~10.0 - 13.0br sN/A
Isopropyl-CH~3.0 - 3.5septet~7
Isopropyl-CH₃~1.3 - 1.5d~7

The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. The imidazo[4,5-b]pyridine core typically shows seven distinct signals, five of which are from CH groups and two are quaternary carbons at the ring fusion. The carbon atom at position 2 (C2), directly attached to the isopropyl group, is highly deshielded and appears significantly downfield, often in the range of 150-160 ppm. uctm.edu The chemical shifts of the pyridine ring carbons are generally found between 115 and 150 ppm. researchgate.net

The isopropyl substituent will show two signals: one for the methine carbon and one for the two equivalent methyl carbons. The solvent can induce shifts in the carbon resonances, so consistency in the choice of solvent is crucial for comparative analysis. researchgate.net

Table 2: Representative ¹³C NMR Data for Analogs of this compound Data is based on structurally similar compounds found in the literature. uctm.eduresearchgate.net

CarbonExpected Chemical Shift (δ, ppm)
C2 (Imidazole)~150 - 160
Pyridine & Imidazole Ring Carbons~115 - 152
Isopropyl-CH~25 - 35
Isopropyl-CH₃~20 - 25

While 1D NMR provides initial data, 2D NMR experiments are essential for definitive structural proof, especially for complex heterocyclic systems. researchgate.netipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. princeton.edu It is used to definitively assign the signals for each CH group in the molecule, such as linking the isopropyl methine proton to its corresponding carbon and the aromatic protons to their respective carbons on the pyridine ring. researchgate.net

HMBC (Heteronuclear Multiple Bond Coherence): This technique reveals correlations between protons and carbons over two to four bonds. princeton.edu It is crucial for identifying the connectivity between different parts of the molecule. A key correlation would be between the isopropyl methine proton and the C2 carbon of the imidazole ring, which would confirm the position of the isopropyl substituent. HMBC is also vital for assigning quaternary carbons, which are invisible in HSQC spectra. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edunih.gov In this molecule, COSY would show correlations between adjacent protons on the pyridine ring, helping to establish their relative positions. It would also show a clear correlation between the isopropyl methine proton and the methyl protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are connected through bonds. princeton.eduscience.gov A NOESY spectrum could show a correlation between the isopropyl protons and a nearby proton on the pyridine ring (e.g., H7), providing further confirmation of the substituent's location and information about the molecule's preferred conformation in solution.

Together, these 2D NMR techniques provide a comprehensive map of the molecular structure, leaving no ambiguity in the assignment. slideshare.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography offers an unparalleled method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Obtaining a suitable single crystal allows for its analysis by X-ray diffraction to solve the molecular structure. For analogous imidazo[4,5-b]pyridine derivatives, crystallographic studies have provided detailed structural information. uctm.edu For example, related compounds have been shown to crystallize in common crystal systems like monoclinic or triclinic. nih.govmdpi.com The analysis provides precise unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal lattice.

The concept of forming co-crystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio, is a widely used strategy in pharmaceutical sciences to modify the physical properties of a compound. researchgate.net Co-crystals of an active molecule like an imidazo[4,5-b]pyridine derivative could be formed with pharmaceutically acceptable co-formers, and their structures can be determined using single-crystal or powder X-ray diffraction. mdpi.com

Table 3: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound This table is a generalized representation based on data for similar heterocyclic compounds. nih.govmdpi.com

ParameterExample Value
Chemical FormulaC₁₀H₁₃N₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~14.8
b (Å)~8.9
c (Å)~13.8
β (°)~101.7
Volume (ų)~1790
Z (molecules per unit cell)4

The crystal structure reveals detailed information about the molecule's conformation. The fused imidazo[4,5-b]pyridine ring system is expected to be largely planar. The orientation of the isopropyl group relative to this plane would be clearly defined.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation of novel compounds, providing crucial information regarding molecular weight and structural features through fragmentation analysis. For this compound and its analogs, mass spectrometry, particularly using electron ionization (EI), serves as a primary method for confirming the molecular formula and investigating the stability of the heterocyclic core and its substituents.

Molecular Ion and Molecular Weight Confirmation

In the mass spectra of imidazo[4,5-b]pyridine derivatives, the molecular ion peak (M+) is typically observed, allowing for the direct confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) further provides the exact mass of the compound, which can be used to determine the elemental composition with high accuracy. For instance, various substituted imidazo[4,5-b]pyridines have been characterized where the experimentally determined mass from HRMS was found to be in close agreement with the calculated theoretical mass. researchgate.netacs.org

For this compound, the calculated molecular weight is 175.23 g/mol . Therefore, in its mass spectrum, a molecular ion peak at an m/z (mass-to-charge ratio) of 175 would be expected. The presence of this peak would confirm the successful synthesis and purity of the compound.

Fragmentation Pattern Analysis

The fragmentation of this compound under mass spectrometry is expected to follow predictable pathways based on the structure of the molecule. The primary fragmentation is likely to involve the isopropyl group attached to the imidazole ring. A common fragmentation pathway for alkyl-substituted heterocycles is the loss of an alkyl radical. In this case, the loss of a methyl group (CH₃•) from the isopropyl substituent would result in a stable secondary carbocation. This would produce a fragment ion with an m/z of 160 (175 - 15).

Another potential fragmentation is the loss of the entire isopropyl group, leading to a fragment corresponding to the imidazo[4,5-b]pyridine core. However, the cleavage of the C-C bond within the isopropyl group is generally more favorable.

The stable imidazo[4,5-b]pyridine ring system itself is expected to be relatively resistant to fragmentation. However, at higher energies, fragmentation of the heterocyclic core may occur, leading to the loss of small neutral molecules such as HCN.

The table below summarizes the expected and observed mass spectrometry data for this compound and some of its analogs.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Observed M+ (m/z)Key Fragment Ions (m/z) and Inferred Lost Fragments
This compoundC₁₀H₁₃N₃175.23175 (Expected)160 ([M-CH₃]⁺)
3-Butyl-2-phenethyl-3H-imidazo[4,5-b]pyridineC₁₈H₂₁N₃279.38279 acs.org
3-(2-(Cyclohex-1-en-1-yl)ethyl)-2-phenyl-3H-imidazo[4,5-b]pyridineC₂₀H₂₁N₃303.40303.1 acs.org
3-(3-Methoxypropyl)-2-phenyl-3H-imidazo[4,5-b]pyridineC₁₆H₁₇N₃O267.33267 acs.org
2-(4-Chlorophenyl)-3-propyl-3H-imidazo[4,5-b]pyridineC₁₅H₁₄ClN₃271.75271 researchgate.net
6-Bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridineC₁₂H₇BrClN₃308.56308.50 researchgate.net

Table 1. Mass Spectrometry Data for this compound and its Analogs.

The analysis of the fragmentation patterns of known analogs provides a solid foundation for interpreting the mass spectrum of this compound. The consistent observation of the molecular ion across a range of derivatives underscores the stability of the core heterocyclic structure.

Computational Chemistry Investigations of 2 Isopropyl 3h Imidazo 4,5 B Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, from molecular geometries to reactivity. For 2-Isopropyl-3H-imidazo[4,5-b]pyridine, DFT calculations offer a detailed picture of its electronic landscape. These calculations are typically performed using specific basis sets, such as B3LYP/6-311G, to provide a balance between accuracy and computational cost.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity.

Table 1: Predicted Electronic Properties of this compound

Property Predicted Value Significance
HOMO Energy ~ -6.5 eV Indicates electron-donating capability
LUMO Energy ~ -1.2 eV Indicates electron-accepting capability

Note: The values presented are estimations based on typical DFT calculations for similar heterocyclic compounds and may vary depending on the specific computational methods and basis sets used.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would likely show the most negative potential located around the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings, indicating these are the primary sites for interactions with electrophiles or hydrogen bond donors. The hydrogen atom attached to the imidazole nitrogen would exhibit a region of positive potential, making it a likely hydrogen bond donor.

Molecular Dynamics Simulations to Explore Conformational Space and Ligand-Target Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. By simulating the movements of atoms and molecules, MD can reveal the conformational flexibility of this compound and the nature of its interactions with its environment, such as a solvent or a biological target.

An MD simulation would track the trajectory of the isopropyl group, which can rotate and adopt different orientations relative to the rigid imidazopyridine ring system. This conformational flexibility can be crucial for its ability to fit into a binding pocket of a protein. Furthermore, MD simulations can be used to study the stability of ligand-target complexes predicted by molecular docking, providing a more dynamic and realistic view of the binding process.

Molecular Docking Studies of this compound and its Derivatives with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a second molecule, typically a protein receptor. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.

Derivatives of imidazo[4,5-b]pyridine have been investigated as inhibitors of various enzymes, including kinases. Molecular docking studies of this compound would involve placing the molecule into the active site of a target protein and calculating a "docking score," which estimates the binding affinity. The results would predict the most stable binding pose of the compound, revealing how it orients itself within the binding pocket to maximize favorable interactions.

The binding of a ligand to a protein is governed by a combination of non-covalent interactions. For this compound, these interactions are critical for its potential biological activity.

Hydrogen Bonding: The nitrogen atoms in the imidazo[4,5-b]pyridine ring system are potential hydrogen bond acceptors, while the N-H group of the imidazole ring can act as a hydrogen bond donor. These interactions are often crucial for anchoring a ligand within a protein's active site.

π-π Stacking: The aromatic nature of the imidazopyridine ring allows for π-π stacking interactions with aromatic amino acid residues in the binding site, such as phenylalanine, tyrosine, or tryptophan. These interactions contribute to the stability of the ligand-protein complex.

Hydrophobic Interactions: The nonpolar isopropyl group can form favorable hydrophobic interactions with nonpolar pockets within the active site, further enhancing binding affinity.

Table 2: Key Intermolecular Interactions for this compound

Interaction Type Potential Participating Groups Significance in Binding
Hydrogen Bonding Imidazole N-H, Pyridine N, Imidazole N Directional interactions that provide specificity and affinity.
π-π Stacking Imidazopyridine ring system Stabilizing interactions with aromatic residues in the target.

Tautomeric Equilibria and Energetics of the Imidazo[4,5-b]pyridine System

The imidazo[4,5-b]pyridine scaffold is subject to tautomerism, a key factor in its chemical and biochemical behavior. mdpi.com Tautomerism involves the migration of a proton, leading to isomers that can have distinct properties and reactivity. Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the tautomeric equilibria and energetics of this heterocyclic system. mdpi.comuctm.edu

Studies have shown that the imidazo[4,5-b]pyridine core can exist in different tautomeric forms depending on the position of the hydrogen atom on the nitrogen atoms of the imidazole ring. mdpi.comresearchgate.net The primary tautomers of the parent 3H-imidazo[4,5-b]pyridine are the 1H, 3H, and 4H forms. The stability of these tautomers is a critical aspect that governs the molecule's interactions and properties.

Theoretical investigations using DFT methods, such as B3LYP with a 6-311G** basis set, have been employed to optimize the geometries of possible tautomers and calculate their relative energies to determine the most stable forms. mdpi.com For instance, in a study on 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, the canonical 3H-tautomer was identified as the most stable form, with a calculated minimization energy of -220.652 kcal/mol. mdpi.com

The position of substituents on the imidazo[4,5-b]pyridine ring can influence the tautomeric preference. Alkylation reactions, for example, can lead to the formation of different regioisomers by targeting the nitrogen atoms at positions N1, N3, or N4, reflecting the differential reactivity of these sites in the tautomeric mixture. mdpi.com

The following table summarizes the findings from computational studies on the relative stability of imidazo[4,5-b]pyridine tautomers.

TautomerComputational MethodRelative Energy (kcal/mol)Stability RankingReference
3H-Imidazo[4,5-b]pyridineDFT/B3LYP/6311G 0 (Reference)Most Stable mdpi.com
1H-Imidazo[4,5-b]pyridineDFT/B3LYP/6311GHigher than 3HLess Stable mdpi.com
4H-Imidazo[4,5-b]pyridineDFT/B3LYP/6311G**Higher than 3HLess Stable mdpi.com

Note: The table is illustrative and based on general findings for substituted imidazo[4,5-b]pyridines. The exact relative energies can vary depending on the specific substituents and computational models used.

Further computational analyses have explored the protonation equilibria of imidazo[4,5-b]pyridine derivatives, which is closely related to tautomerism. researchgate.net These studies combine spectroscopic analysis with computational methods to determine pKa values and identify the sites of protonation, offering deeper insight into the electronic properties and reactivity of the different tautomeric forms in various environments. researchgate.net

Pharmacological and Biological Activity Profiling of Imidazo 4,5 B Pyridine Derivatives, with Reference to 2 Isopropyl Analogs

Kinase Inhibition Mechanisms and Selectivity

Imidazo[4,5-b]pyridine derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. bohrium.com

Aurora Kinase Inhibition (Aurora-A, Aurora-B)

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is common in various human cancers, making them attractive targets for anticancer drug development. bohrium.comnih.gov A series of imidazo[4,5-b]pyridine-based compounds has been developed as potent inhibitors of Aurora kinases. nih.govacs.org

Optimization studies led to the identification of compound 27e (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine), which demonstrated potent inhibition of both Aurora-A and Aurora-B. nih.gov Another derivative, compound 31 (2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide), also showed significant inhibitory activity against Aurora-A and Aurora-B. nih.gov The core imidazo[4,5-b]pyridine scaffold interacts with the hinge region of the kinase, a critical interaction for inhibitory activity. researchgate.net

FLT3 Kinase Inhibition (Wild-type and Mutant Forms)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in the survival and proliferation of hematopoietic cells. nih.gov Activating mutations of FLT3, such as internal tandem duplications (FLT3-ITD), are found in a significant percentage of acute myeloid leukemia (AML) cases and are associated with a poor prognosis. nih.gov

The imidazo[4,5-b]pyridine scaffold has proven to be an effective core for developing FLT3 inhibitors. nih.govsemanticscholar.org Compound 27e , in addition to its activity against Aurora kinases, was identified as a potent dual inhibitor of FLT3 kinase, including the wild-type and clinically relevant mutant forms like FLT3-ITD and FLT3(D835Y). bohrium.comnih.gov This dual inhibition is a promising strategy for treating AML. nih.gov The affinity for FLT3 appears to be a common feature for this class of imidazo[4,5-b]pyridines. nih.gov

Table 1: Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
CompoundTarget KinaseActivity (Kd or IC50)Reference
27eAurora-AKd = 7.5 nM nih.gov
Aurora-BKd = 48 nM nih.gov
FLT3 (wild-type)Kd = 6.2 nM nih.gov
FLT3-ITDKd = 38 nM nih.gov
31Aurora-AIC50 = 0.042 µM nih.gov
Aurora-BIC50 = 0.198 µM nih.gov

PAK4 (p21-Activated Kinase 4) Inhibition

The p21-activated kinases (PAKs) are serine/threonine kinases that regulate key cellular processes such as cytoskeletal organization, cell motility, and proliferation. nih.gov PAK4, a member of this family, is frequently overexpressed in various cancers and is considered a novel therapeutic target. nih.govfrontiersin.org

Through a fragment-based drug design approach, an imidazo[4,5-b]pyridine-based PAK4 inhibitor was discovered. nih.gov The compound, KY-04045 (6-Bromo-2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine), was found to have a modest IC50 value of 8.7 μM. frontiersin.org The co-crystal structure of KY-04045 with PAK4 revealed that the pyrazole (B372694) and imidazopyridine rings are crucial for interacting with the kinase's hinge loop. nih.gov This compound, which notably features an isopropyl group, serves as a foundational structure for the design of more potent and novel imidazo[4,5-b]pyridine-based PAK4 inhibitors. nih.gov

Cyclooxygenase (COX-1 and COX-2) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the production of prostaglandins. nih.govresearchgate.net While COX-1 is constitutively expressed and has protective functions, COX-2 is induced during inflammation, making selective COX-2 inhibitors desirable anti-inflammatory agents with potentially fewer side effects than non-selective drugs. mdpi.comnih.govresearchgate.net

A study of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives demonstrated their effectiveness as inhibitors of both COX-1 and COX-2. nih.gov The compounds inhibited COX-1 with IC50 values from 10 to 43 μmol/L and COX-2 with IC50 values from 9.2 to 279.3 μmol/L. nih.gov One of the most promising compounds, 3f , exhibited notable potency and a 2-fold selectivity for COX-2 over COX-1. nih.gov Molecular docking studies indicated that this compound binds to the COX-2 active site in a manner similar to the selective inhibitor celecoxib. nih.gov

Table 2: Cyclooxygenase (COX) Inhibitory Activity of a 2,3-diaryl-3H-imidazo[4,5-b]pyridine Derivative (Compound 3f)
CompoundCOX-1 IC50 (µmol/L)COX-2 IC50 (µmol/L)Selectivity (COX-1/COX-2)Reference
3f21.89.22.37 nih.gov

Ataxia Telangiectasia Mutated (ATM) Kinase Modulation

Ataxia telangiectasia mutated (ATM) kinase is a critical regulator of the cellular response to DNA double-strand breaks, making it a promising target in oncology. nih.gov A new class of potent and specific ATM inhibitors based on the imidazo[4,5-b]pyridine scaffold has been developed. nih.govresearchgate.net These efforts have led to the identification of highly active inhibitors with picomolar enzymatic activities and favorable selectivity against related kinases. nih.gov

Antimicrobial Efficacy and Mechanisms of Action

The imidazo[4,5-b]pyridine nucleus has been incorporated into various antibacterial agents. mdpi.com Studies on newly synthesized derivatives have demonstrated their potential against different bacterial strains.

Research has shown that certain imidazo[4,5-b]pyridine analogs exhibit notable antibacterial activity, particularly against Gram-positive bacteria. mdpi.comresearchgate.netelsevierpure.com In one study, tested compounds were more effective against Bacillus cereus (Gram-positive) than Escherichia coli (Gram-negative), which showed greater resistance. mdpi.comelsevierpure.com Another study reported that the presence of a chlorine atom on the phenyl ring and a methyl group at the C5 position of the imidazo[4,5-b]pyridine core enhanced activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria. mdpi.com One specific derivative, 2,6-Bis-(4-chloro-phenyl)-1-[2-(3H-imidazo[4,5-b]pyridin-2-yl)-ethoxy]-3,5-dimethyl-piperidin-4-one, was identified as a powerful agent against Bacillus and Staphylococcus aureus. mdpi.com

The mechanism of action for some of these compounds has been investigated through computational studies. Molecular docking analyses suggest that these derivatives may act by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in bacteria. mdpi.comelsevierpure.com The analogs were shown to adopt numerous important interactions with the amino acids in the DHFR active site. mdpi.comelsevierpure.com

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of imidazo[4,5-b]pyridine have been evaluated for their antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Generally, these compounds have demonstrated greater efficacy against Gram-positive bacteria compared to Gram-negative strains. mdpi.comnih.gov For instance, certain N-alkylated imidazo[4,5-b]pyridine derivatives were tested against Bacillus cereus (Gram-positive) and Escherichia coli (Gram-negative). The results indicated that B. cereus was more susceptible to these compounds than E. coli. mdpi.com In another study, a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines were synthesized and evaluated for their antibacterial activity. With the exception of one compound that showed moderate activity against E. coli, the majority of the tested compounds were found to be inactive against the selected bacterial strains. nih.govnih.gov

Table 1: Antibacterial Activity of Selected Imidazo[4,5-b]pyridine Derivatives

CompoundBacterial StrainActivityReference
N-alkylated derivativesBacillus cereusMore Sensitive mdpi.com
N-alkylated derivativesEscherichia coliMore Resistant mdpi.com
Amidino-substituted derivative 14Escherichia coliModerate (MIC 32 μM) nih.govnih.gov

Antifungal Activity

The antifungal potential of imidazo[4,5-b]pyridine derivatives has also been a subject of investigation. researchgate.netnih.govnih.gov A study focusing on [1H,3H] imidazo[4,5-b] pyridines reported that several derivatives exhibited potent antifungal activities when compared to the standard drug, Fluconazole. nih.govnih.gov The structure-activity relationship suggests that the presence of specific substituents on the phenyl or aliphatic moiety attached to the imidazopyridine core influences the antifungal efficacy. nih.govnih.gov For example, 1H imidazo[4,5-b]pyridine compounds with chloro, nitro, or amino groups at the R' position showed notable activity. nih.govnih.gov Similarly, 3H imidazo[4,5-b]pyridine derivatives with chloro, nitro, amino, or methoxy (B1213986) substituents at the 2nd position of the imidazole (B134444) ring were also effective. nih.govnih.gov

Inhibition of Specific Microbial Biosynthesis Pathways (e.g., Lumazine (B192210) Synthase)

A targeted approach to antimicrobial drug development involves the inhibition of essential microbial biosynthetic pathways that are absent in humans. nih.govnih.gov One such target is lumazine synthase, an enzyme involved in the riboflavin (B1680620) biosynthesis pathway in microorganisms. nih.govnih.gov Researchers have designed and synthesized [1H,3H] imidazo[4,5-b] pyridine (B92270) derivatives as potential inhibitors of lumazine synthase from Mycobacterium tuberculosis. nih.govnih.gov In-silico docking studies suggested that these compounds could bind to the active site of the enzyme through various interactions, including hydrogen bonding and hydrophobic interactions, thereby stabilizing the enzyme-inhibitor complex. nih.govnih.gov Subsequent in vitro antimicrobial screening confirmed that several of these derivatives displayed potent activities against both bacteria and fungi. nih.govnih.gov

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

The imidazo[4,5-b]pyridine scaffold is a prominent feature in the design of novel anticancer agents, with numerous derivatives demonstrating significant antiproliferative and cytotoxic effects against a variety of cancer cell lines. nih.govnih.govnih.gov

Cell Line Specificity and Potency Determination (e.g., MCF-7, MDA-MB-468, K562, SaOS2, SW620)

The antiproliferative activity of imidazo[4,5-b]pyridine derivatives often exhibits cell line specificity. For instance, a series of 2,6-diphenyl substituted imidazo[4,5-b]pyridines were evaluated against a panel of human cancer cell lines. nih.govmdpi.com One of the most promising compounds, an N-methyl substituted derivative with a hydroxyl group, demonstrated pronounced activity against several cell lines, including the K562 (chronic myelogenous leukemia) cell line, with IC50 values in the range of 1.45–1.90 μM. nih.govmdpi.com

In another study, amidino-substituted imidazo[4,5-b]pyridines were tested. nih.govresearchgate.net A compound with an unsubstituted amidino group and another with a 2-imidazolinyl amidino group showed selective and potent activity against colon carcinoma cell lines, with IC50 values of 0.4 and 0.7 μM, respectively. nih.govnih.govresearchgate.net Furthermore, an isopropyl-amidino-substituted derivative displayed activity against acute lymphoblastic leukemia and non-Hodgkin lymphoma cell lines. nih.gov

Table 2: Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives on Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (μM)Reference
N-methyl substituted derivative 19K-5621.45–1.90 nih.govmdpi.com
Amidino-substituted derivative 10Colon Carcinoma0.4 nih.govnih.gov
Amidino-substituted derivative 14Colon Carcinoma0.7 nih.govnih.gov
Isopropyl-amidino derivative 16Acute Lymphoblastic Leukemia11.9 nih.gov
Isopropyl-amidino derivative 16Non-Hodgkin Lymphoma12.1 nih.gov

Mechanistic Studies: Tubulin Polymerization Inhibition and Non-Colchicine Binding Site Interactions

A key mechanism through which some imidazo[4,5-b]pyridine derivatives exert their anticancer effects is by inhibiting tubulin polymerization, a critical process in cell division. nih.govnih.gov Disrupting tubulin dynamics is a well-established strategy in cancer therapy. nih.gov

A study on imidazo[4,5-b]pyridine derived acrylonitriles found that several compounds exhibited strong antiproliferative activity in the submicromolar range. nih.govnih.gov Further investigations, including immunofluorescence staining and tubulin polymerization assays, confirmed that tubulin was the primary cellular target. nih.govnih.gov However, these studies also revealed that the compounds did not interact with the colchicine-binding site on tubulin. nih.gov Computational analysis suggested that these potent ligands act on an extended colchicine (B1669291) site on the surface between tubulin subunits, thereby interfering with their polymerization. nih.gov

Modulation of Other Biological Receptors and Pathways

Beyond their antimicrobial and anticancer activities, imidazo[4,5-b]pyridine derivatives have been shown to modulate other biological receptors and pathways. mdpi.comnih.gov For example, some derivatives have been evaluated as antagonists of angiotensin II receptors (AT1 and AT2) and the thromboxane (B8750289) A2 receptor. mdpi.comnih.gov Additionally, a novel imidazo[1,2-a]pyridine (B132010) derivative, in combination with curcumin, has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov This suggests that the imidazo[4,5-b]pyridine scaffold can be a versatile platform for developing therapeutic agents that target a range of biological pathways implicated in various diseases.

The imidazo[4,5-b]pyridine scaffold, a heterocyclic ring system, has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines. This has prompted extensive research into its potential as a pharmacophore for a variety of therapeutic targets. This article explores the pharmacological and biological activity of imidazo[4,5-b]pyridine derivatives, with a particular focus on analogs bearing a 2-isopropyl substitution, in the context of their interactions with key physiological receptors.

Pharmacological and Biological Activity

Derivatives of the imidazo[4,5-b]pyridine class have been investigated as antagonists of the angiotensin II (AII) receptors, AT1 and AT2. These receptors are pivotal in the regulation of blood pressure and cardiovascular homeostasis. Blockade of the AT1 receptor, in particular, is a well-established therapeutic strategy for the management of hypertension.

Research into the structure-activity relationships (SAR) of imidazo[4,5-b]pyridine-based AII antagonists has revealed the importance of the substitution pattern on the heterocyclic core for receptor affinity. While specific binding data for 2-isopropyl-3H-imidazo[4,5-b]pyridine is not extensively detailed in the reviewed literature, studies on related series provide valuable insights. For instance, research on novel AT1 receptor antagonists based on an imidazo[4,5-b]pyridine moiety has explored the impact of modifying a 4-phenylquinoline (B1297854) backbone attached to the core structure. These studies have shown that many of the synthesized compounds display high affinity for the AT1 receptor. nih.gov

Further investigations into related imidazo[4,5-c]pyridin-4-one derivatives as dual AT1 antagonists and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonists indicated that conformational restriction through the incorporation of an indane ring, combined with appropriate substitution on the imidazo[4,5-c]pyridin-4-one, yielded compounds with potent dual activity. This highlights the tunability of the imidazo[4,5-b]pyridine scaffold for achieving desired pharmacological profiles.

While direct quantitative data for the 2-isopropyl analog is scarce, the general findings suggest that the nature of the substituent at the 2-position plays a role in modulating the antagonist activity at angiotensin II receptors.

Table 1: Angiotensin II Receptor (AT1) Antagonist Activity of Selected Imidazo[4,5-b]pyridine Derivatives (Note: Data for the specific 2-isopropyl analog is not available in the reviewed literature. The following table presents data for related compounds to illustrate structure-activity relationships.)

Compound ID2-SubstituentOther Core ModificationsAT1 Receptor Affinity (IC50/Ki)
Hypothetical Compound A Methyl4-phenylquinoline backbone-
Hypothetical Compound B Ethyl4-phenylquinoline backbone-
Hypothetical Compound C Propyl4-phenylquinoline backbone-
Hypothetical Compound D Butyl4-phenylquinoline backbone-

Data in this table is illustrative and based on general SAR findings. Specific values are not available in the cited literature.

Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, and its receptor is a key target for anti-thrombotic therapies. A series of 3-benzylimidazo[4,5-b]pyridines substituted at the 2-position with alkanoic or mercaptoalkanoic acid chains have been synthesized and evaluated as potential TXA2 receptor antagonists. nih.gov

The affinity of these compounds for the human platelet TXA2 receptor was determined using radioligand binding studies. nih.gov Structure-activity relationship analyses from this research indicated that 2-alkanoic acid derivatives were generally more potent than their 2-mercaptoalkanoic acid counterparts. A significant finding was that compounds featuring a 3,3-dimethylbutanoic acid side chain at the 2-position exhibited the highest potency, with Ki values in the nanomolar range (4-39 nM). nih.gov Conversely, shortening this side chain led to a substantial decrease in affinity. nih.gov This suggests that the size and branching of the alkyl substituent at the 2-position are critical for effective binding to the thromboxane A2 receptor.

While specific data for a 2-isopropyl group is not provided, the trend suggests that a branched alkyl group can be favorable for activity. The isopropyl group, being a branched alkyl, could potentially confer a degree of affinity, though likely different from the highly potent 3,3-dimethylbutanoic acid derivatives.

Table 2: Thromboxane A2 Receptor Antagonist Activity of 2-Substituted Imidazo[4,5-b]pyridine Derivatives (Note: Data for the specific 2-isopropyl analog is not available in the reviewed literature. The following table presents data for related compounds to illustrate structure-activity relationships.)

Compound ID2-SubstituentKi (nM)
11b -CH2COOH5600 nih.gov
11c -CH2CH2COOH1700 nih.gov
11a, 11g-x, 23a-c 3,3-dimethylbutanoic acid derivatives4-39 nih.gov
11q (related benzimidazole)6 nih.gov
23c (related imidazo[4,5-b]pyridine)7 nih.gov

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a well-established target for a variety of drugs, including sedatives, anxiolytics, and anticonvulsants. The imidazo[4,5-b]pyridine scaffold has been identified as a source of positive allosteric modulators (PAMs) of the GABA-A receptor. wikipedia.org PAMs enhance the effect of GABA, the endogenous ligand, without directly activating the receptor themselves. wikipedia.org

While specific data on the interaction of this compound with the GABA-A receptor is limited, research on related imidazopyridazine-based GABA-A PAMs offers some insights. In one study, the conversion of a 2-ethyl substituent to a 2-isopropyl group on the imidazo (B10784944) ring system resulted in compounds with improved metabolic stability. acs.org This modification, however, also led to a decrease in binding affinity, although functional selectivity was maintained. acs.org This suggests that while the isopropyl group may offer advantages in terms of pharmacokinetics, it might not be optimal for receptor potency in this particular series.

The discovery of imidazo[4,5-b]pyridines as GABA-A receptor PAMs highlights the versatility of this scaffold in targeting central nervous system receptors. The specific impact of a 2-isopropyl group on the activity at GABA-A receptors would require further dedicated investigation to fully elucidate its potential.

Table 3: GABA-A Receptor Modulatory Activity of Selected Imidazo-Pyridine Derivatives (Note: Data for the specific 2-isopropyl analog is not available in the reviewed literature. The following table presents data for related compounds to illustrate structure-activity relationships.)

Compound IDCore Structure2-SubstituentObserved Activity
14 ImidazopyridazineEthylHigh turnover in human microsomes acs.org
16 ImidazopyridazineIsopropylImproved stability, loss of affinity acs.org
General Imidazo[4,5-b]pyridines Imidazo[4,5-b]pyridineVariousPositive allosteric modulators wikipedia.org

Structure Activity Relationship Sar Studies of 2 Isopropyl 3h Imidazo 4,5 B Pyridine and Analogs

Influence of Substituent Effects on Biological Activity

Impact of N-Alkylation at Different Positions (e.g., N1, N3)

The alkylation of the nitrogen atoms within the imidazo[4,5-b]pyridine ring system is a key strategy for modulating biological activity. However, these reactions are often not selective, potentially yielding a mixture of monoalkylated and polyalkylated products. mdpi.comnih.gov The position of the alkyl group has a significant impact on the compound's pharmacological properties.

For instance, studies have shown that introducing a methyl group to the nitrogen atom of the imidazo[4,5-b]pyridine nucleus can improve antiproliferative activity. nih.gov In one study, the synthesis of 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine, an N3-alkylated derivative, was achieved, although in low yields. mdpi.comnih.gov The regioselective N-alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine has been shown to produce different regioisomers, primarily at the N3 and N4 positions. researchgate.net The synthesis of 4-methyl-4H-2-cyanomethylimidazo[4,5-b]pyridine has also been reported, highlighting the exploration of different N-alkylation patterns. nih.gov This demonstrates that the precise placement of even a small alkyl group like methyl is a critical determinant of the compound's biological profile.

Table 1: Effect of N-Methylation on Antiproliferative Activity

Compound N-Substitution Target Cell Line Activity (IC₅₀) Source
Unsubstituted Derivative None Multiple Cancer Lines Moderate nih.gov
N-Methyl Derivative N-Methyl Multiple Cancer Lines Improved nih.gov
6-bromo-2-(4-cyanophenyl)-3H-imidazo[4,5-b]pyridine None HeLa, SW620, HepG2 1.8–3.2 µM nih.gov
6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine N3-Methyl HeLa Selective Activity nih.gov

Effects of Electron-Donating and Electron-Withdrawing Groups on Activity Profiles

The electronic properties of substituents on the imidazo[4,5-b]pyridine scaffold play a crucial role in defining the biological activity. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have been systematically studied to fine-tune the activity profiles of these analogs. researchgate.netresearchgate.net

Electron-Donating Groups (EDGs): Conversely, electron-donating groups also have a significant impact. EDGs have been found to enhance the basicity and metal coordination capabilities of the imidazo[4,5-b]pyridine scaffold. mdpi.com In studies on antiglycation and antioxidative potential, an increase in the number of hydroxyl groups (strong EDGs) on the molecule led to a corresponding increase in both activities, which is attributed to their high redox potential and ability to donate electrons. mdpi.com However, in some studies focusing on antiproliferative potency, the electronic effects of substituents (both EDG and EWG) did not appear to have a major impact on the outcome. researchgate.net

Table 2: Influence of Electronic Groups on Biological Activity

Substituent Type Example Group Position Observed Effect Biological Activity Source
Electron-Withdrawing Bromine Pyridine (B92270) Ring Markedly increased activity Antiproliferative mdpi.com
Electron-Withdrawing Cyano Phenyl at C2 Moderate activity Antiviral (RSV) mdpi.com
Electron-Withdrawing Chlorine Phenyl at C2 Increased activity Antibacterial mdpi.com
Electron-Donating Hydroxyl Varied Increased activity Antiglycation/Antioxidant mdpi.com
Electron-Donating General N-substituents Enhanced basicity Metal Coordination mdpi.com

Positional Isomerism and its Regioselectivity on Pharmacological Response

Imidazopyridines exist in several isomeric forms, such as imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, and the pharmacological response is highly dependent on this structural arrangement. nih.gov Research has consistently shown that 1H-imidazo[4,5-b]pyridine derivatives are more potent as inotropic agents compared to their corresponding imidazo[4,5-c]pyridine isomers. nih.gov

The position of the nitrogen atom within the pyridine ring itself has a profound effect on biological activity. irb.hr This is particularly evident in tetracyclic derivatives, where regioisomers with the nitrogen at different positions in the pyridine ring exhibit significantly different antiproliferative activities. For derivatives carrying amino side chains at the C2-position, the placement of the pyridine nitrogen was a critical factor, with some regioisomers showing a noticeable enhancement in activity, reaching nanomolar concentrations. irb.hr The synthesis and biological evaluation of various regioisomeric imidazo[4,5-b]pyridine analogs have been a key strategy in the development of novel cytotoxic agents. nih.gov The challenges in achieving regioselectivity during synthesis, especially at the N1 position, underscore the importance of positional isomerism in drug design. mdpi.com

Scaffold Modifications and Pharmacophore Development

The imidazo[4,5-b]pyridine core is recognized as a valuable pharmacophore, and its modification is a central theme in the development of new therapeutic agents. researchgate.netnih.gov Scaffold hopping, which involves replacing the core structure with a related one, and systematic modifications of the existing scaffold are common strategies to improve potency and explore new biological targets. nih.gov

One approach involves designing novel tetracyclic derivatives by introducing various amino side chains at different positions on the core skeleton. irb.hr Another strategy focuses on the C2-position of the imidazo[4,5-b]pyridine ring, where the introduction of substituted aryl rings or their replacement with other heterocyclic systems, such as pyrimidine, has been explored to optimize cytotoxic activity. researchgate.net

In a notable example of scaffold hopping, researchers moved from an imidazo[4,5-b]pyridine scaffold to an imidazo[1,2-b]pyridazine (B131497) core. This modification was undertaken to improve the potency of compounds designed as kinase inhibitors for treating acute myeloid leukemia. nih.gov These studies highlight the versatility of the imidazo[4,5-b]pyridine framework and the potential for significant gains in activity through rational scaffold modification and pharmacophore development.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies and other cheminformatics tools are powerful methods for understanding the link between the chemical structure of imidazo[4,5-b]pyridine analogs and their biological activity. These computational approaches enable the prediction of the activity of novel compounds and guide the design of more potent molecules.

For example, a 3D-QSAR study was performed on a series of related tetrahydro-3H-imidazo[4,5-c]pyridine derivatives to elucidate the structural requirements for inhibiting the VEGFR-2 kinase, a target in cancer therapy. nih.gov This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. The resulting CoMFA model was statistically robust and provided insights for designing new compounds with enhanced inhibitory activity. nih.gov

In another study, QSAR analysis was used to predict the tuberculostatic activity of new imidazo[4,5-b]pyridine derivatives. nih.gov Three compounds, designed based on the QSAR model's predictions for high activity against Mycobacterium tuberculosis, were synthesized and tested. The experimental results showed an excellent correlation with the predicted bioactivity, validating the QSAR model. nih.gov Furthermore, a dataset of 65 imidazo[4,5-b]pyridine derivatives was used to develop a QSAR model to understand their inhibitory activity against Aurora kinase A, demonstrating the broad applicability of these computational methods. researchgate.net

Table 3: Example of a 3D-QSAR Model for Imidazo[4,5-c]pyridine Derivatives

Model Charge Scheme q² (Cross-validated r²) r² (Non-cross-validated r²) Predictive r² Source
CoMFA Gasteiger-Marsili 0.635 0.930 0.582 nih.gov

Future Directions and Research Perspectives for 2 Isopropyl 3h Imidazo 4,5 B Pyridine

Exploration of Novel Synthetic Methodologies for Enhanced Accessibility and Diversity

The future development of therapeutics based on the 2-isopropyl-3H-imidazo[4,5-b]pyridine core is highly dependent on the availability of efficient and versatile synthetic routes. While the condensation of 2,3-diaminopyridines with carbonyl compounds is a common method for creating the imidazo[4,5-b]pyridine scaffold, future research should focus on more advanced and green methodologies. nih.gov

Promising future directions include:

Tandem and One-Pot Reactions: Expanding on methods like the one-pot tandem reaction starting from 2-chloro-3-nitropyridine, which combines SNAr reaction, nitro group reduction, and heteroannulation in a single sequence. acs.org Adapting such procedures to use isobutyraldehyde (B47883) or related isopropyl precursors would enable the direct and efficient synthesis of the target compound. This approach is advantageous due to its simplicity and reduced need for purification steps. acs.org

Catalyst Innovation: Investigating novel catalysts, such as reusable heterogeneous catalysts like Al³⁺-exchanged K10 montmorillonite (B579905) clay, could lead to more environmentally friendly and cost-effective syntheses. mdpi.com

Cross-Coupling Strategies: Utilizing modern cross-coupling reactions, such as the Suzuki coupling, offers a powerful tool for creating a diverse library of derivatives. nih.gov This method has been successfully used to synthesize various 2-substituted and 2,6-disubstituted imidazo[4,5-b]pyridines and could be employed to modify the core structure of this compound for structure-activity relationship (SAR) studies. nih.gov

Photochemical Methods: Exploring visible light-promoted reactions, which have been used for the C-H functionalization of related imidazopyridines, could provide new pathways for derivatization under mild conditions. mdpi.com

Advanced Computational Approaches in Lead Optimization and De Novo Design

Computational chemistry is an indispensable tool for accelerating drug discovery. For the this compound scaffold, computational approaches can guide the rational design of new, more potent, and selective molecules.

Future research perspectives in this area include:

Molecular Docking and Homology Modeling: As demonstrated in studies on imidazo[4,5-b]pyridine derivatives as kinase inhibitors, molecular docking can predict binding modes and affinities within target protein active sites. nih.govnih.govnih.gov Where crystal structures of targets are unavailable, homology modeling can be used to build reliable models for these docking studies. nih.gov This will be crucial for optimizing the interactions of the 2-isopropyl group and other substituents with specific biological targets.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to analyze the electronic properties of the scaffold. mdpi.com Calculating descriptors such as HOMO-LUMO energy gaps and molecular electrostatic potential maps helps in understanding molecular reactivity and intermolecular interactions, guiding the design of compounds with improved stability and target affinity. mdpi.comresearchgate.net

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed analogs. nih.gov Early-stage in silico screening for drug-likeness can help prioritize which compounds to synthesize, saving time and resources.

In-depth Mechanistic Elucidation of Biological Targets and Pathways

The imidazo[4,5-b]pyridine core is known to interact with a variety of biological targets, particularly protein kinases. rjraap.comnih.gov A critical future direction is to precisely identify and validate the targets of this compound and elucidate its mechanism of action.

Key research objectives should include:

Kinase Profiling: Screening the compound against a broad panel of kinases to identify its primary targets. Derivatives of the imidazo[4,5-b]pyridine scaffold have shown inhibitory activity against TrkA, Aurora kinases, CDK9, and MLK3. nih.govnih.govacs.orgnih.gov Determining the specific kinase or kinases inhibited by the 2-isopropyl variant is a crucial first step.

Cellular Pathway Analysis: Once a primary target is identified, further studies are needed to understand how its inhibition affects downstream signaling pathways. For example, if the compound inhibits a kinase involved in cell proliferation, such as CDK9, subsequent research would involve analyzing its effect on the cell cycle and apoptosis in cancer cell lines. nih.gov

Biophysical Interaction Studies: Techniques like X-ray crystallography can provide atomic-level details of how the compound binds to its target protein. nih.gov Such structural information is invaluable for understanding the mechanism of action and for guiding further structure-based drug design. acs.org

Development of this compound-based Chemical Probes for Target Validation

To conclusively validate the biological targets of this compound, the development of specialized chemical probes is a powerful strategy. These probes are modified versions of the parent compound that allow for the detection and study of its interactions in a biological system.

Future research should focus on:

Fluorescent Probes: Designing and synthesizing analogs that incorporate a fluorescent tag. Imidazopyridine scaffolds have been successfully developed into fluorescent probes for applications like bioimaging and metal ion detection. nih.gov A fluorescently labeled this compound could be used to visualize its subcellular localization and interaction with its target protein in living cells.

Affinity-Based Probes: Creating probes with a reactive group or a tag (like biotin) that can be used for affinity purification-mass spectrometry to pull down and identify binding partners from cell lysates. This is a powerful, unbiased method for target identification.

Photoaffinity Probes: Developing probes that can be covalently cross-linked to their target upon photoactivation. This technique can capture even transient interactions and provides a robust method for validating direct binding to a suspected target protein.

Design of Targeted Therapeutics with Enhanced Selectivity and Potency

Building on the knowledge gained from the aforementioned research areas, the ultimate goal is to design and develop targeted therapeutics based on the this compound scaffold. This involves a focused effort on optimizing the molecule's properties to achieve high potency against the desired target while minimizing off-target effects.

Key strategies for the future include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact on biological activity. researchgate.netmdpi.com For instance, SAR studies on related compounds have shown that substituents on the pyridine (B92270) ring and at various positions on the imidazole (B134444) ring can dramatically influence potency and selectivity. mdpi.comnih.gov The isopropyl group itself may be an optimal substituent for certain targets, as has been observed in other heterocyclic scaffolds. mdpi.com

Selectivity Optimization: The structural similarity of imidazo[4,5-b]pyridines to purines means they can interact with many ATP-binding sites, particularly in kinases. rjraap.com A major challenge and research focus will be to design analogs that are highly selective for a single target. Guided by computational models and structural biology data, modifications can be made to exploit subtle differences in the ATP-binding pockets of different kinases, as demonstrated in the development of selective Aurora-A inhibitors. acs.org

Improving Pharmacokinetic Properties: Optimizing the molecule for better oral bioavailability, metabolic stability, and other pharmacokinetic parameters is essential for its development as a drug. nih.gov This involves iterative design, synthesis, and testing to find a balance between target potency and drug-like properties.

Q & A

Q. What are the standard synthetic protocols for preparing 2-Isopropyl-3H-imidazo[4,5-b]pyridine and its derivatives?

The synthesis typically involves condensation reactions using pyridine-2,3-diamine derivatives with aldehydes or ketones under phase-transfer catalysis (PTC). For example, 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile serves as a key precursor, reacting with arylidenemalononitriles to form bis[imidazo] derivatives. Optimized conditions include solvents like DMF, catalysts (e.g., p-toluenesulfonic acid), and heating at 80–100°C for 6–12 hours .

Q. How should researchers handle solubility challenges for this compound in aqueous buffers?

The compound is sparingly soluble in water but dissolves in organic solvents (e.g., DMSO, ethanol). For biological assays, prepare stock solutions in DMF (20–30 mg/mL) and dilute with PBS (pH 7.2) to a final concentration ≤0.5 mg/mL. Ensure residual DMF <1% to avoid solvent interference. Stability in aqueous buffers is limited to 24 hours .

Q. What spectroscopic techniques are recommended for structural elucidation?

Use 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity and substituent positions. For example, 1H^1H-NMR of 2-p-Tolyl-1H-imidazo[4,5-b]phenazine shows aromatic protons at δ 8.2–8.5 ppm and methyl groups at δ 2.6 ppm. IR spectroscopy can identify functional groups (e.g., C=N stretches at 1600–1650 cm1^{-1}) .

Q. What safety precautions are essential during experimental handling?

Wear PPE (gloves, lab coat, goggles) due to potential hazards from inhalation, skin contact, or ingestion. Handle waste in sealed containers and dispose via certified hazardous waste services. Storage at –20°C in airtight vials ensures long-term stability .

Q. How can researchers optimize reaction yields for imidazo[4,5-b]pyridine derivatives?

Key factors include stoichiometric ratios (1:1.2 for diamine:aldehyde), inert atmosphere (N2_2), and catalysts like ceric ammonium nitrate (CAN)/H2_2O2_2. Yields >70% are achievable with reflux in ethanol or acetonitrile for 8–10 hours .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cyclocondensation reactions?

DFT calculations (e.g., B3LYP/6-31G**) model electron density distributions and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the LUMO of arylidenemalononitriles (-8.5 eV) aligns with the HOMO of imidazo precursors (-6.2 eV), favoring charge-transfer interactions .

Q. What strategies resolve contradictions in reported biological activities of imidazo[4,5-b]pyridine derivatives?

Discrepancies in anticancer vs. antiviral activity often arise from substituent effects. Use structure-activity relationship (SAR) studies: Introduce electron-withdrawing groups (e.g., Br at C7) to enhance DNA intercalation, or phenyl groups at C2 to modulate kinase inhibition. Validate via in vitro cytotoxicity assays (e.g., IC50_{50} against HeLa cells) .

Q. How do metabolic pathways of this compound derivatives influence their carcinogenic potential?

Cytochrome P450 (CYP1A2) oxidizes the compound to N-hydroxy metabolites, forming DNA adducts. Use UPLC-MS/MS to detect serum albumin adducts (e.g., PhIP-HSA at Cys34) in vitro. Quantify adduct levels with proteolytic digestion (trypsin) and stable isotope dilution .

Q. What computational tools validate regioselectivity in imidazo[4,5-b]pyridine synthesis?

Apply the AM1 semi-empirical method to simulate reaction intermediates. For example, AM1 predicts activation energies for cyclization steps (e.g., 25–30 kcal/mol for imidazole ring closure), guiding solvent selection (DMF vs. acetonitrile) .

Q. How can researchers design imidazo[4,5-b]pyridine-based dual topoisomerase I/II inhibitors?

Introduce planar substituents (e.g., phenazine rings) to enhance DNA binding. Synthesize 2-p-Tolyl-1H-imidazo[4,5-b]phenazine via o-phenylenediamine condensation with aldehydes. Test inhibition via plasmid relaxation assays (Topo I) and decatenation assays (Topo IIα) .

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Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.